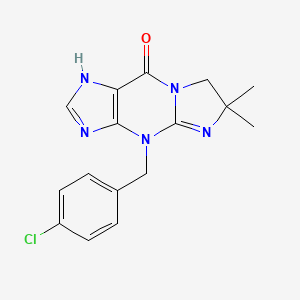
Fenprinast
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fenprinast involves the reaction of specific chemical precursors under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically not disclosed in public databases. it is known that the synthesis involves the formation of a complex molecular structure, including a chlorophenyl group and an imidazopyridine ring .
Industrial Production Methods
Industrial production of this compound likely involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Fenprinast undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .
Wissenschaftliche Forschungsanwendungen
Fenprinast has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying bronchodilator mechanisms and developing new therapeutic agents.
Biology: Investigated for its effects on bronchial tissues and cellular pathways involved in asthma.
Medicine: Explored for its potential in treating other respiratory conditions and its pharmacokinetics and pharmacodynamics.
Industry: Utilized in the development of new bronchodilator formulations and delivery systems
Wirkmechanismus
Fenprinast exerts its effects by targeting specific molecular pathways involved in bronchial constriction. It likely interacts with receptors on bronchial smooth muscle cells, leading to relaxation and reduced hyperreactivity. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of calcium ion channels and inhibition of inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cromolyn Sodium: Another cromotyn-like bronchodilator used for asthma treatment.
Nedocromil Sodium: Similar in function, used for preventing bronchospasm.
Montelukast: A leukotriene receptor antagonist used for asthma and allergic rhinitis
Uniqueness of Fenprinast
This compound is unique due to its specific chemical structure, which provides a distinct mechanism of action and pharmacokinetic profile. Its oral bioactivity and effectiveness in reducing bronchial hyperreactivity make it a valuable compound in asthma research and treatment .
Eigenschaften
CAS-Nummer |
75184-94-0 |
|---|---|
Molekularformel |
C16H16ClN5O |
Molekulargewicht |
329.78 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)methyl]-6,6-dimethyl-1,7-dihydroimidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C16H16ClN5O/c1-16(2)8-22-14(23)12-13(19-9-18-12)21(15(22)20-16)7-10-3-5-11(17)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
MXEAHCWVILOHDC-UHFFFAOYSA-N |
SMILES |
CC1(CN2C(=O)C3=C(N=CN3)N(C2=N1)CC4=CC=C(C=C4)Cl)C |
Kanonische SMILES |
CC1(CN2C(=O)C3=C(N=CN3)N(C2=N1)CC4=CC=C(C=C4)Cl)C |
Key on ui other cas no. |
75184-94-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















